(4-Cyclooctenyl)trichlorosilane
Description
Historical Context and Development
The development of this compound emerges from the broader historical progression of organosilicon chemistry, which began with foundational work in the nineteenth century. The first organosilicon compound, tetraethylsilane, was prepared by Charles Friedel and James Crafts in 1863 through the reaction of tetrachlorosilane with diethylzinc. This pioneering work established the fundamental principles for creating carbon-silicon bonds that would eventually lead to the sophisticated organosilicon compounds available today.
The evolution of organosilicon chemistry gained significant momentum during the twentieth century, particularly with the development of industrial processes for producing organosilicon chlorides. The Direct process, which involves the reaction of methyl chloride with a silicon-copper alloy, revolutionized the field by enabling large-scale production of various chlorosilane compounds. This industrial advancement created the foundation for developing more complex organosilicon molecules, including specialized compounds like this compound.
The specific development of cycloalkyl-substituted trichlorosilanes represents a later advancement in organosilicon chemistry, driven by the need for compounds that could combine the reactivity of trichlorosilane functionality with the unique properties imparted by cyclic hydrocarbon structures. Research into unsaturated organosilanes has become increasingly important due to their convenience and utility as reagents in both organic and organoelement chemistry. The substitution of hydrogen or carbon atoms in organic molecules with silicon activates substrates for various transformations through steric and electronic effects created by silicon-containing substituents.
Nomenclature and Chemical Identification
This compound possesses well-defined chemical identification parameters that establish its precise molecular structure and properties. According to chemical database records, the compound has the molecular formula C8H13Cl3Si and a molecular weight of 243.6 grams per mole. The Chemical Abstracts Service registry number for this compound is 18441-88-8, providing a unique identifier for regulatory and research purposes.
The International Union of Pure and Applied Chemistry nomenclature designates this compound as trichloro-[(4Z)-cyclooct-4-en-1-yl]silane, indicating the specific stereochemical configuration of the cyclooctene ring system. Alternative nomenclature includes (Z)-trichloro(cyclooct-4-en-1-yl)silane and trichloro-[(4Z)-cyclooct-4-en-1-yl]silane, reflecting different conventions for describing the molecular structure.
The compound's chemical structure can be represented through multiple molecular notation systems. The Simplified Molecular Input Line Entry System representation is C1C/C=C\CCC(C1)Si(Cl)Cl, while the International Chemical Identifier string is InChI=1S/C8H13Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2/b2-1-. These standardized representations enable precise communication of the molecular structure across different chemical databases and research platforms.
Table 1: Chemical Identification Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H13Cl3Si |
| Molecular Weight | 243.6 g/mol |
| Chemical Abstracts Service Number | 18441-88-8 |
| International Union of Pure and Applied Chemistry Name | trichloro-[(4Z)-cyclooct-4-en-1-yl]silane |
| Simplified Molecular Input Line Entry System | C1C/C=C\CCC(C1)Si(Cl)Cl |
| International Chemical Identifier Key | RKHQQJXJQWFUAO-UPHRSURJSA-N |
| European Community Number | 805-727-4 |
Position within Organosilicon Chemistry
This compound occupies a distinctive position within the broader field of organosilicon chemistry as a member of the trichlorosilane family that incorporates cyclic unsaturated hydrocarbon functionality. Organosilicon chemistry encompasses the study of organometallic compounds containing carbon-silicon bonds, representing a vast and continuously expanding field of chemical research and industrial application.
The compound belongs to the class of unsaturated organosilanes, which are characterized by the presence of one or more vinyl, allyl, or alkynyl groups attached to the silicon atom. These unsaturated silanes serve as convenient and important reagents in both organic and organoelement chemistry due to their ability to undergo various transformations. The cyclooctenyl group in this compound provides a unique eight-membered ring structure with an internal double bond, creating distinctive steric and electronic properties.
Trichlorosilane compounds, including this compound, are characterized by their high reactivity due to the presence of three chlorine atoms bonded to silicon. Trichlorosilane itself serves as the principal precursor to ultrapure silicon in the semiconductor industry and demonstrates rapid decomposition in water to produce siloxane polymers while releasing hydrochloric acid. This fundamental reactivity pattern extends to substituted trichlorosilanes, making them valuable intermediates for synthesizing silicon-containing organic compounds.
The incorporation of the cyclooctenyl group distinguishes this compound from simpler trichlorosilanes by introducing additional chemical functionality through the unsaturated eight-membered ring. This structural feature enables the compound to participate in reactions typical of both trichlorosilanes and alkenes, potentially expanding its utility in synthetic applications. The cyclooctene moiety provides opportunities for further functionalization through reactions targeting the carbon-carbon double bond, while the trichlorosilane group offers multiple pathways for silicon-based transformations.
Significance in Silicon-based Materials Research
The significance of this compound in silicon-based materials research stems from its unique combination of reactive trichlorosilane functionality with a structured cyclic hydrocarbon component. This molecular architecture provides researchers with opportunities to develop novel silicon-containing materials that incorporate the beneficial properties of both components.
Trichlorosilane compounds play fundamental roles in various silicon-based material applications, particularly through hydrosilylation reactions that enable the formation of silicon-carbon bonds. Through hydrosilylation processes, trichlorosilane serves as a precursor to useful organosilicon compounds following the general reaction pattern where alkenes react with hydrogen-silicon bonds to form new carbon-silicon linkages. The presence of the cyclooctenyl group in this compound introduces additional possibilities for creating complex molecular architectures through both the trichlorosilane functionality and the alkene component.
Research into organosilicon compounds has demonstrated their importance in developing materials with enhanced mechanical properties and specialized surface characteristics. Polysiloxanes containing vinyl, nitrile, hydroxyl, and other functional groups exhibit enhanced mechanical strength compared with alkyl siloxanes and demonstrate satisfactory compatibility with many materials. The cyclooctenyl group in this compound could potentially contribute similar property enhancements when incorporated into polymeric systems.
Table 2: Potential Research Applications of this compound
| Application Area | Potential Contribution | Relevant Properties |
|---|---|---|
| Surface Modification | Hydrophobic coating formation | Trichlorosilane reactivity with hydroxyl groups |
| Polymer Synthesis | Cross-linking agent | Dual reactive sites (silicon and alkene) |
| Materials Science | Hybrid organic-inorganic materials | Bridging organic and silicon chemistry |
| Catalysis Research | Ligand precursor development | Coordinating alkene functionality |
The compound's potential extends to surface science applications, where trichlorosilane derivatives are frequently employed to create self-assembled monolayers. Compounds such as octadecyltrichlorosilane and perfluoroctyltrichlorosilane are utilized in surface science and nanotechnology to form specialized surface coatings. The unique structural features of this compound could enable the development of surface treatments with distinctive properties derived from the cyclooctene component.
Contemporary research emphasizes the development of silicon-based materials that combine multiple functional elements to achieve enhanced performance characteristics. The dual functionality present in this compound positions it as a potentially valuable building block for creating such multifunctional materials. The compound could serve as a precursor for developing new classes of organosilicon polymers, surface treatments, or composite materials that leverage both the reactive nature of the trichlorosilane group and the structural properties of the cyclooctene ring system.
Properties
CAS No. |
18441-88-8 |
|---|---|
Molecular Formula |
C8H13Cl3Si |
Molecular Weight |
243.6 g/mol |
IUPAC Name |
trichloro(cyclooct-4-en-1-yl)silane |
InChI |
InChI=1S/C8H13Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2 |
InChI Key |
RKHQQJXJQWFUAO-UHFFFAOYSA-N |
SMILES |
C1CC=CCCC(C1)[Si](Cl)(Cl)Cl |
Canonical SMILES |
C1CC=CCCC(C1)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The reaction proceeds via a Chalk-Harrod mechanism, where the platinum catalyst (e.g., Speier’s catalyst, H₂PtCl₆) facilitates the formation of a silicon-platinum intermediate. Cyclooctene coordinates to the platinum center, followed by migratory insertion of the silicon-hydrogen bond into the alkene. The catalytic activity and selectivity depend on:
-
Temperature : 60–100°C to balance reaction rate and side-product formation.
-
Solvent : Toluene or dichloromethane are preferred for their inertness and ability to dissolve both reactants.
Table 1: Optimization of Hydrosilylation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (H₂PtCl₆) | 1.0 mol% | 85–92% |
| Temperature | 80°C | Maximizes rate |
| Reaction Time | 6–8 hours | >90% conversion |
Workup and Purification
Post-reaction, the crude mixture is quenched with aqueous sodium bicarbonate to neutralize excess HSiCl₃, followed by extraction with non-polar solvents (e.g., hexane). Distillation under reduced pressure (50–60°C at 10 mmHg) isolates the product with >95% purity.
Grignard Route via Cyclooctenylmagnesium Bromide
An alternative approach employs the Grignard reagent derived from cyclooctene to react with silicon tetrachloride (SiCl₄). This method is advantageous for scalability but requires stringent anhydrous conditions.
Synthesis of Cyclooctenylmagnesium Bromide
Cyclooctene is treated with bromine in a radical-initiated addition to form 1,2-dibromocyclooctane , which subsequently reacts with magnesium in tetrahydrofuran (THF) to generate the Grignard reagent.
Reaction with Silicon Tetrachloride
The Grignard reagent is added dropwise to SiCl₄ at −78°C to minimize disilane byproducts:
Key considerations :
-
Stoichiometry : A 1:1 molar ratio avoids polysubstitution.
-
Temperature control : Slow warming to room temperature ensures complete reaction.
Table 2: Grignard Method Performance
| Condition | Outcome |
|---|---|
| SiCl₄ Purity | ≥99.9% |
| Yield | 75–80% |
| Byproducts | <5% disilanes |
Direct Synthesis from Cyclooctene and Silicon Tetrachloride
While less common, direct coupling of cyclooctene with SiCl₄ under high-pressure conditions has been explored for industrial applications. This method bypasses the need for Grignard reagents but requires specialized equipment.
Reaction Parameters
Limitations
-
Low selectivity : Competing polymerization of cyclooctene reduces yield.
-
Energy intensity : High-pressure reactors increase operational costs.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Hydrosilylation | 90% | High | Moderate | $$ |
| Grignard | 75% | Medium | High | $$$ |
| Direct Synthesis | 50% | Low | Low | $ |
The hydrosilylation route is preferred for laboratory-scale synthesis due to its reliability, whereas the Grignard method suits bulk production despite higher costs. Direct synthesis remains impractical due to poor selectivity.
Characterization and Quality Control
Critical analytical data for this compound include:
Chemical Reactions Analysis
Types of Reactions: (4-Cyclooctenyl)trichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form siloxane polymers and hydrochloric acid.
Substitution Reactions: Can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water.
Substitution Reactions: Often involve nucleophiles such as alcohols or amines under mild conditions.
Major Products:
Hydrolysis: Produces siloxane polymers and hydrochloric acid.
Substitution Reactions: Forms various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Safety
Before exploring its applications, it is essential to understand the chemical properties of (4-Cyclooctenyl)trichlorosilane. It is a colorless to yellowish liquid with a boiling point of approximately 170 °C. The compound is classified as corrosive, posing risks to skin and eyes upon contact. Proper safety measures must be taken when handling this compound, including the use of personal protective equipment and adherence to safety protocols during experiments .
Materials Science
One of the primary applications of this compound is in the field of materials science, particularly in the synthesis of silicon-containing materials. Its utility stems from its ability to act as a silane coupling agent, which enhances adhesion between organic materials and inorganic substrates. This property is crucial in the development of advanced composite materials used in aerospace, automotive, and construction industries.
Case Study: Surface Modification
A notable case study involved the use of this compound to modify silica surfaces. Researchers found that treating silica with this silane improved the hydrophobicity of the surface significantly. The modified surfaces exhibited reduced water contact angles, indicating enhanced water repellency, which is beneficial for applications in coatings and sealants .
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It can participate in hydrosilylation reactions, where it reacts with alkenes to form organosilicon compounds. This reaction is pivotal in producing various siloxanes and silanes that find applications in pharmaceuticals and agrochemicals.
Synthesis Example
An example includes the hydrosilylation of this compound with 1-octene to produce a new silane compound that was further evaluated for its potential as a surfactant. The resulting product demonstrated excellent emulsifying properties, making it suitable for use in cosmetic formulations and industrial emulsions .
Surface Coatings and Self-Assembled Monolayers
The ability of this compound to form self-assembled monolayers on various substrates has significant implications for nanotechnology and surface engineering. These monolayers can modify surface properties such as wettability, biocompatibility, and chemical reactivity.
Case Study: Nanotechnology Applications
In a study focusing on nanotechnology applications, researchers utilized this compound to create functionalized surfaces for biosensors. The functionalized surfaces exhibited enhanced sensitivity towards biomolecules due to increased specific binding sites provided by the silane layer. This advancement holds promise for developing more efficient diagnostic tools .
Research Use Only
It’s important to note that this compound is primarily designated for research use only under regulatory frameworks such as the Toxic Substances Control Act (TSCA). Its commercial use is restricted, emphasizing its role in experimental settings rather than widespread industrial application .
Summary of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Materials Science | Silane coupling agent for composites | Enhanced adhesion properties |
| Organic Synthesis | Reagent for hydrosilylation reactions | Production of new surfactants |
| Surface Coatings | Formation of self-assembled monolayers | Improved biosensor sensitivity |
| Research Use | Limited to experimental applications under TSCA regulations | Emphasis on safety and controlled environments |
Mechanism of Action
The mechanism of action of (4-Cyclooctenyl)trichlorosilane involves its high reactivity due to the presence of trichlorosilyl groups. These groups facilitate nucleophilic substitution reactions, allowing the compound to form stable bonds with various nucleophiles . The hydrolysis of this compound involves the nucleophilic attack of water molecules on the silicon center, leading to the formation of siloxane polymers and hydrochloric acid .
Comparison with Similar Compounds
Cyclohexenyl Trichlorosilane (CAS 10137-69-6)
Molecular Formula : C₆H₉Cl₃Si
- Structural Differences : The cyclohexenyl group is a six-membered ring, smaller than cyclooctenyl. This reduces steric hindrance but increases ring strain compared to the more flexible cyclooctenyl group.
- Applications : Used in hydrophobic coatings and adhesion promoters. The smaller ring size may enhance reactivity in certain grafting reactions due to higher strain energy .
Trichlorocyclopentylsilane (CAS 14579-03-4)
Molecular Formula : C₅H₉Cl₃Si
- Structural Differences : A five-membered ring, further increasing ring strain and reducing thermal stability.
- Reactivity : Higher susceptibility to hydrolysis compared to cyclooctenyl derivatives due to smaller size and greater bond angle distortion .
Comparison Based on Substituent Groups
Allyl Trichlorosilane
Molecular Formula : C₃H₅Cl₃Si
- Reactivity: The allyl group enables participation in conjugate addition reactions and organocatalytic processes (e.g., asymmetric allylation of aldehydes). Unlike cyclooctenyl, allyl groups offer π-bond conjugation, enhancing electrophilicity .
- Catalytic Use : Effective in homogeneous catalysis but prone to leaching in heterogeneous systems due to high nucleophilicity .
Dichlorophenyl Trichlorosilane (CAS 27137-85-5)
Molecular Formula : C₆H₃Cl₅Si
- Hazards : Highly corrosive; causes severe skin/eye irritation and respiratory issues. The electron-withdrawing chlorine atoms on the phenyl group increase acidity, making it more reactive toward moisture .
- Applications : Primarily used in silicone synthesis. The phenyl group provides thermal stability but reduces solubility in polar solvents compared to cyclooctenyl derivatives .
Methyltrichlorosilane (CAS 75-79-6)
Molecular Formula : CH₃Cl₃Si
- Physical Properties : Lower boiling point (70°C) due to the absence of a bulky substituent. Miscible with organic solvents but hydrolyzes rapidly in water.
- Applications : Key precursor for silicone resins and hydrophobic coatings. Simpler structure enables cost-effective production but limits functional versatility .
Application-Specific Comparisons
Surface Functionalization
- (4-Cyclooctenyl)trichlorosilane: Used in self-cleanable triboelectric nanogenerators (STAICs) due to its ability to form robust interfaces with polymers like PDMS. The cyclooctenyl group enhances triboelectric properties and durability .
- Heptadecafluoro-1,1,2,2-tetrahydrodecyl Trichlorosilane : Fluorinated analogs provide superior water repellency but are less thermally stable than cyclooctenyl derivatives .
Data Tables
Table 1: Physical and Structural Properties
Table 2: Hazard Comparison
Biological Activity
(4-Cyclooctenyl)trichlorosilane, also known as trichloro[(4Z)-cyclooct-4-en-1-yl]silane, is a silane compound with significant potential in organic synthesis and various biological applications. This article explores its biological activity, focusing on its mechanisms, effects on microorganisms, and potential therapeutic uses.
- Molecular Formula : C8H13Cl3Si
- Molar Mass : 243.63 g/mol
- Density : 1.17 g/cm³
- Melting Point : <0°C
- Boiling Point : 49-53°C (at 0.2 mmHg)
- Flash Point : >100°C
- CAS Number : 18441-88-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that silane compounds can exhibit varying degrees of antimicrobial properties. A study involving related silatranes revealed that certain derivatives could inhibit microbial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Yersinia species. The inhibition index was noted to be around 33.7% at higher concentrations (400–200 µg/mL) and decreased significantly at lower concentrations (100 µg/mL) .
Anticancer Potential
In silico studies using PASS software have suggested that compounds similar to this compound may possess antineoplastic activity with probabilities ranging from 98% to 99%. This suggests a strong potential for these compounds in cancer therapy . The ability to stimulate macrophage colonies also indicates a possible role in enhancing immune responses against tumors .
Study on Antimicrobial Effects
A series of experiments evaluated the effectiveness of this compound derivatives against various pathogens:
| Microorganism | Concentration (µg/mL) | Inhibition Index (%) |
|---|---|---|
| Staphylococcus aureus | 400–200 | 33.7 ± 9.5 |
| Listeria monocytogenes | 100 | 16.2 ± 8.5 |
| Yersinia pestis | 400–200 | Not significant |
The results indicated that while some inhibition was observed, the effectiveness varied significantly across different concentrations and microorganisms .
Anticancer Activity Evaluation
In another study focusing on the anticancer properties of related compounds, it was found that certain derivatives demonstrated cytotoxic effects against human cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 (Colon cancer) | 6.2 |
| Compound B | T47D (Breast cancer) | 27.3 |
These findings underscore the potential of these compounds in developing new anticancer therapies .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
